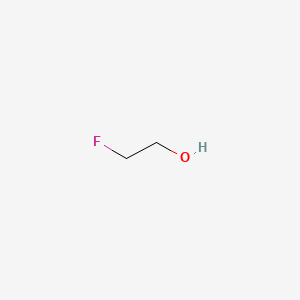2-Fluoroethanol
CAS No.: 63919-01-7
Cat. No.: VC13292937
Molecular Formula: C2H5FO
Molecular Weight: 64.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 63919-01-7 |
|---|---|
| Molecular Formula | C2H5FO |
| Molecular Weight | 64.06 g/mol |
| IUPAC Name | 2-fluoroethanol |
| Standard InChI | InChI=1S/C2H5FO/c3-1-2-4/h4H,1-2H2 |
| Standard InChI Key | GGDYAKVUZMZKRV-UHFFFAOYSA-N |
| SMILES | C(CF)O |
| Canonical SMILES | C(CF)O |
| Boiling Point | 218.3 °F at 760 mmHg (EPA, 1998) 103.5 °C |
| Flash Point | 87.8 °F (EPA, 1998) |
| Melting Point | -15.61 °F (EPA, 1998) -26.4 °C |
Introduction
Chemical and Physical Properties of 2-Fluoroethanol
Structural and Molecular Characteristics
2-Fluoroethanol is characterized by a hydroxyl group (-OH) and a fluorine atom (-F) attached to adjacent carbon atoms in an ethyl chain. This configuration imparts significant polarity and reactivity compared to non-fluorinated alcohols. The fluorine atom’s electronegativity stabilizes the conjugate base, resulting in a lower pKa (13.92 ± 0.10) compared to ethanol (pKa ~15.9) . The compound’s IUPAC InChIKey (GGDYAKVUZMZKRV-UHFFFAOYSA-N) confirms its structural identity and facilitates computational modeling in research.
Physicochemical Data
Key physical properties of 2-fluoroethanol are summarized in Table 1.
Table 1: Physical Properties of 2-Fluoroethanol
| Property | Value |
|---|---|
| Melting Point | −26.5 °C |
| Boiling Point | 103 °C at 757 mmHg |
| Density | 1.091 g/mL at 25 °C |
| Vapor Pressure | 16 mmHg at 20 °C |
| Refractive Index | = 1.363 |
| Flash Point | 34 °C (closed cup) |
| Solubility | Miscible with water and ethanol |
The compound’s low boiling point and high vapor pressure underscore its volatility, necessitating precautions during storage and handling . Its miscibility with polar solvents aligns with its use in synthetic chemistry .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The Finkelstein reaction is a common laboratory method, involving the halogen exchange between 2-chloroethanol and potassium fluoride in ethylene glycol at elevated temperatures (175 °C):
Alternative routes include the use of 2-bromoethanol or (1,3)-dioxolan-2-one as starting materials, though these are less prevalent due to cost or yield limitations.
Industrial-Scale Production
A patented method (CN104496825A) details a multi-step synthesis of 2-fluoroethylamine hydrochloride from 2-fluoroethanol, involving tosylation, phthalimide substitution, and hydrazinolysis . Key steps include:
-
Tosylation: Reaction of 2-fluoroethanol with toluenesulfonyl chloride (90–120 °C, 5–11 hours) to form the tosylate intermediate.
-
Phthalimide Substitution: Heating the tosylate with potassium phthalimide in DMF (80–120 °C, 30–45 minutes) to yield N-(2-fluoroethyl)phthalimide.
-
Hydrazinolysis: Cleavage of the phthalimide group using hydrazine hydrate (80–81 °C, 1–2 hours), followed by HCl treatment to isolate 2-fluoroethylamine hydrochloride .
This method achieves high purity (≥95%) and scalability, making it suitable for pharmaceutical intermediates .
Applications in Scientific and Industrial Contexts
Pharmaceutical Intermediates
2-Fluoroethanol serves as a precursor for fluorinated amines and esters used in drug synthesis. For example, 2-fluoroethylamine hydrochloride is critical in producing kinase inhibitors and anticancer agents .
PET Tracer Development
The compound’s fluorine-18 derivative, 2-[]fluoroethanol, is employed in PET imaging. A one-step radiosynthesis method achieves >85% yield, enabling biodistribution studies in murine models for cancer diagnostics.
Recent Advances and Research Directions
Spectroscopic Studies
Infrared and microwave spectroscopy have elucidated rotational isomerism in 2-fluoroethanol, revealing predominant gauche conformers stabilized by intramolecular hydrogen bonding. These findings inform computational models for reaction dynamics.
Green Synthesis Methods
Recent efforts focus on solvent-free reactions and catalytic fluorination to reduce environmental impact. For instance, ionic liquid-mediated fluorination shows promise in minimizing byproducts.
Toxicology and Mitigation
Ongoing research explores antidotes for fluoroacetic acid poisoning, such as glyceryl monoacetate, which bypasses metabolic inhibition in the citric acid cycle .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume